molecular formula C8H13N3O B13074696 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13074696
M. Wt: 167.21 g/mol
InChI Key: XBRRFORVIKHAQU-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, a structure recognized in medicinal chemistry as a "privileged structure" for drug discovery . Privileged structures are molecular scaffolds with inherent, broad biological activity, capable of interacting with multiple biological targets, making them invaluable starting points for the development of new therapeutic agents . DHPM derivatives, accessible via classical synthetic routes like the Biginelli reaction, are associated with a wide spectrum of pharmacological activities, including antiviral, antitumour, antibacterial, and anti-inflammatory properties . Some well-known DHPM derivatives function as calcium channel blockers, α1a-adrenergic antagonists, and neuropeptide antagonists . The specific 2-aminoethyl substitution at the 2-position of the dihydropyrimidinone core in this compound is a key structural feature that may influence its properties and interactions with biological systems. This modification can alter the compound's polarity, hydrogen-bonding capacity, and overall pharmacophore profile, which researchers can exploit to design molecules with tailored activity. The core dihydropyrimidinone structure is also found in several marine natural products, such as the batzelladine alkaloids, which are potent HIV gp-120-CD4 inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural motif of this compound makes it a valuable building block for medicinal chemistry programs, particularly in the synthesis and exploration of novel bioactive molecules for hit-to-lead optimization.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5-6(2)10-7(3-4-9)11-8(5)12/h3-4,9H2,1-2H3,(H,10,11,12)

InChI Key

XBRRFORVIKHAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 5,6-dimethyl-3,4-dihydropyrimidin-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, molecular docking studies have predicted strong binding affinities of this compound to targets involved in cancer pathways, suggesting its potential as a lead compound for further drug development.

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been suggested that this compound may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Agricultural Applications

Insecticidal Activity
Research has indicated that derivatives of this compound exhibit insecticidal properties against agricultural pests such as Spodoptera littoralis. The toxicity levels (LC50 values) have been reported to be competitive with commercial insecticides, indicating potential for development as a biopesticide .

Herbicidal Properties
There is emerging evidence that compounds in the dihydropyrimidinone class can act as herbicides by inhibiting specific metabolic pathways in plants. This could lead to the development of new herbicides that are effective yet environmentally friendly.

Material Science

Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications.

Case Studies and Experimental Findings

Application Area Study Focus Findings
Medicinal ChemistryAnticancer ActivitySignificant inhibition of cancer cell proliferation; potential for drug development.
AgricultureInsecticidal ActivityLC50 values comparable to commercial insecticides; promising biopesticide candidate .
Material SciencePolymer SynthesisImproved mechanical properties when used as a monomer in polymer matrices.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties:

Compound Name Substituent at Position 2 Key Features Reference
Target Compound 2-Aminoethyl Primary amine for H-bonding/salt formation -
2-(Dimethylamino)-5,6-dimethyl-4-hydroxypyrimidine Dimethylamino Tertiary amine; reduced solubility
2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one Ethoxymethyl Ether group; increased hydrophobicity
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride Aminomethyl Shorter chain; reduced flexibility

Key Observations :

  • The 2-aminoethyl group in the target compound provides a primary amine, enhancing solubility and enabling ionic interactions compared to dimethylamino () or ethoxymethyl () substituents.

Methyl Substitution Patterns

Methyl groups at positions 5 and 6 modulate steric and lipophilic properties:

Compound Name Methyl Substitution Molecular Weight Lipophilicity (Predicted) Reference
Target Compound 5,6-Dimethyl ~197.24* High -
2-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one 6-Methyl ~169.19* Moderate
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one 6-Ethyl 215.25 High

Key Observations :

  • 6-Ethyl substitution () introduces even greater hydrophobicity, which may affect metabolic stability.

Positional Isomerism and Aromatic vs. Aliphatic Substituents

Compound Name Substituent Position/Type Notable Features Reference
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride Position 3 (aliphatic) Altered spatial orientation
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one Aromatic (phenyl) π-π stacking potential

Key Observations :

  • Position 3 substitution () may disrupt the planar conformation of the dihydropyrimidinone core, reducing binding affinity compared to the target’s position 2 substituent.
  • Aromatic substituents () enable π-π interactions, which are absent in the aliphatic target compound but could enhance target binding in specific contexts.

Biological Activity

2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a nitrogen-containing heterocyclic compound belonging to the dihydropyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound, including the pyrimidine ring and aminoethyl side chain, contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O with a molecular weight of 167.21 g/mol. Its structural characteristics include:

  • Pyrimidine ring : A six-membered ring containing nitrogen.
  • Methyl groups : Two methyl substituents at positions 5 and 6.
  • Aminoethyl side chain : An amino group attached to an ethyl chain at position 2.

Synthesis Methods

The synthesis of this compound typically involves the Biginelli reaction, a well-established three-component condensation reaction. Key methods include:

  • Traditional Biginelli Reaction : Involves the reaction of an aldehyde (often an aromatic aldehyde), ethyl acetoacetate, and urea under acidic conditions.
  • Microwave-assisted Synthesis : Enhances yield and reduces reaction time.
  • Eco-friendly Catalysts : Utilization of catalysts like cuttlebone to promote greener synthesis approaches .

Biological Activity

Research indicates that compounds in the dihydropyrimidinone class exhibit diverse biological activities. The biological activity of this compound can be summarized as follows:

Antiviral Activity

Studies have shown that derivatives of dihydropyrimidines can possess significant antiviral properties. For instance, related compounds have demonstrated potent activity against HIV-1 strains at nanomolar concentrations. The binding affinity of these compounds to viral enzymes is crucial for their efficacy .

Antimicrobial Properties

Dihydropyrimidinones have also been investigated for their antimicrobial effects. Research suggests that modifications in the structure can enhance their ability to disrupt bacterial biofilms and inhibit pathogen growth.

Enzyme Inhibition

The compound may exhibit inhibitory effects on various enzymes relevant to disease pathways. For example, some derivatives have shown activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are important targets in neurodegenerative diseases .

Case Studies

  • Antiviral Efficacy : A study highlighted a related compound with significant antiviral activity against resistant HIV strains. This compound showed improved efficacy compared to first-line drugs like efavirenz .
  • Enzyme Interaction Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and target enzymes. These studies help elucidate its mechanism of action and potential therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3,4-Dihydropyrimidin-2(1H)-oneLacks aminoethyl side chainFound in various natural products
5-Methyl-3,4-dihydropyrimidin-2(1H)-oneMethyl group at position 5 onlyExhibits different pharmacological profiles
6-Methyl-4-(substituted phenyl)-3,4-dihydropyrimidin-2(1H)-oneSubstituted phenyl ring at position 4Potentially enhanced biological activity

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

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